molecular formula C22H24N4O2S2 B2429973 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207037-98-6

4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2429973
CAS No.: 1207037-98-6
M. Wt: 440.58
InChI Key: JCKLZFIJQMXJGQ-UHFFFAOYSA-N
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Description

4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with cyclopentylamino and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with an appropriate acylating agent to introduce the cyclopentylamino group.

    Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with Benzamide: The final step involves coupling the synthesized imidazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and amino groups.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(phenylmethyl)benzamide
  • 4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, can influence the compound’s electronic properties and its ability to interact with biological targets.

Properties

IUPAC Name

4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c27-20(25-17-4-1-2-5-17)15-30-22-23-11-12-26(22)18-9-7-16(8-10-18)21(28)24-14-19-6-3-13-29-19/h3,6-13,17H,1-2,4-5,14-15H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKLZFIJQMXJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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